N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide

Catalog No.
S8410627
CAS No.
M.F
C16H16BrNO2
M. Wt
334.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benz...

Product Name

N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-2-methoxybenzamide

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

InChI

InChI=1S/C16H16BrNO2/c1-11-9-12(7-8-14(11)17)10-18-16(19)13-5-3-4-6-15(13)20-2/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

RLGNJMOSGUAMCF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=CC=CC=C2OC)Br

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=CC=CC=C2OC)Br

N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide is a chemical compound characterized by its unique structure, which consists of a benzamide core substituted with a bromo and a methoxy group. Its molecular formula is C16H16BrNO2C_{16}H_{16}BrNO_2 and it has a molecular weight of approximately 334.21 g/mol . The compound features a 4-bromo-3-methylphenyl moiety attached to a 2-methoxybenzamide backbone, which contributes to its potential biological activity and applications in medicinal chemistry.

Typical of benzamide derivatives, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, allowing for the synthesis of derivatives with varied biological properties.
  • Reduction Reactions: The methoxy group can be reduced to an alcohol, altering the compound's solubility and reactivity.
  • Coupling Reactions: The compound may participate in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

These reactions are significant for the development of new derivatives that may exhibit enhanced pharmacological properties.

The synthesis of N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide typically involves several key steps:

  • Formation of the Benzamide Backbone: Starting from 2-methoxybenzoic acid, the acid can be converted into its corresponding amide through reaction with an amine or ammonia.
  • Bromination: The introduction of the bromo group can be achieved through electrophilic aromatic substitution using bromine or brominating agents.
  • Methylation: The methyl group can be introduced via methylation reactions involving suitable reagents like methyl iodide in the presence of a base.

These methods may vary based on available reagents and desired yields.

N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it could serve as a lead compound in drug discovery efforts targeting various diseases.
  • Research Tools: As a unique chemical entity, it may be utilized in biochemical assays to study specific biological pathways or interactions.

Interaction studies involving N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide could focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells could inform its potential therapeutic uses.

Such studies are essential for assessing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Bromo-N-(3-methylphenyl)benzamideC14H12BrNOC_{14}H_{12}BrNOLacks methoxy group; simpler structure
4-Bromo-N-(4-bromo-3-methylphenyl)benzamideC14H11Br2NOC_{14}H_{11}Br_2NOContains two bromo substituents
N-(4-Bromo-2-fluoro-phenyl)methyl)-5-fluoro-2-methoxy-benzamideC16H14BrFNO2C_{16}H_{14}BrFNO_2Incorporates fluorine atoms
4-Bromo-N-(3-fluorophenyl)benzamideC14H12BrFNC_{14}H_{12}BrFNContains fluorine instead of methyl group

These compounds illustrate variations in substitution patterns that may influence their biological activity and applications. N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide stands out due to its specific combination of bromo and methoxy groups, potentially offering unique pharmacological properties compared to its analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

333.03644 g/mol

Monoisotopic Mass

333.03644 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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